molecular formula C12H14O3 B075524 ethyl 2-(4-acetylphenyl)acetate CAS No. 1528-42-3

ethyl 2-(4-acetylphenyl)acetate

Cat. No. B075524
Key on ui cas rn: 1528-42-3
M. Wt: 206.24 g/mol
InChI Key: UYKWAZSTKGYKOG-UHFFFAOYSA-N
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Patent
US09079860B2

Procedure details

Ethyl bromoacetate (1.70 g, 10.2 mmol), tris-(1-naphthylene)phosphine (379 mg, 0.93 mmol) and tribasic potassium phosphate (10.8 g, 51 mmol) were placed in a flask. The flask was evacuated and back-filled with argon. A solution of 4-acetylphenylboronic acid (2.0 g, 12.2 mmol) in anhyd THF (40 mL) was added to the flask. The reaction was stirred at rt for 16 h. The reaction was diluted with EtOAc, washed with water and brine, dried over MgSO4, filtered and evaporated to dryness. The residue was pre-adsorbed on to SiO2 and the product isolated via SiO2 chromatography to yield 616 mg (29%) of ethyl 4-acetyl-phenylacetate. MS 207.1 (M+H)+.
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
tris-(1-naphthylene)phosphine
Quantity
379 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].P([O-])([O-])([O-])=O.[K+].[K+].[K+].[C:16]([C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1)(=[O:18])[CH3:17].C1COCC1>CCOC(C)=O>[C:16]([C:19]1[CH:24]=[CH:23][C:22]([CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:21][CH:20]=1)(=[O:18])[CH3:17] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
tris-(1-naphthylene)phosphine
Quantity
379 mg
Type
reactant
Smiles
Name
potassium phosphate
Quantity
10.8 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)B(O)O
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
back-filled with argon
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the product isolated via SiO2 chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 616 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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